

Navigating the Synthesis and Safety of 6-Chloronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloronicotinaldehyde

Cat. No.: B1585923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and key synthetic applications of **6-Chloronicotinaldehyde** (CAS No. 23100-12-1). This versatile heterocyclic aldehyde is a critical building block in the pharmaceutical and agrochemical industries, valued for its utility in constructing complex molecular architectures. This document consolidates essential safety data, detailed experimental protocols, and visual representations of synthetic workflows to support researchers in its safe and effective use.

Safety and Handling: A Rigorous Approach

Proper handling of **6-Chloronicotinaldehyde** is paramount to ensure laboratory safety. This section outlines the known hazards, necessary precautions, and emergency procedures.

Hazard Identification and Classification

6-Chloronicotinaldehyde is classified as a hazardous substance and requires careful handling to avoid exposure.^[1] The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Signal Word: Warning^[1]

Hazard Statements:^[2]

- H315: Causes skin irritation.^[2]

- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Precautionary Statements:[2]

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
- P264: Wash skin thoroughly after handling.[2]
- P271: Use only outdoors or in a well-ventilated area.[2]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling **6-Chloronicotinaldehyde**, the use of appropriate personal protective equipment is mandatory.

Protection Type	Required PPE	Specifications and Guidelines
Eye and Face Protection	Safety Goggles and/or Face Shield	Use chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield is recommended for splash-prone activities. [3]
Hand Protection	Chemical-Resistant Gloves	Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. [4]
Body Protection	Laboratory Coat	A standard laboratory coat should be worn to prevent skin contact. [4]
Respiratory Protection	Fume Hood or Respirator	All handling should occur in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. [4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route	First Aid Protocol
Inhalation	Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of **6-Chloronicotinaldehyde** and to prevent accidental exposure.

- **Handling:** Handle in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid the formation of dust and aerosols.[3] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] It is recommended to store under an inert atmosphere.[5] Incompatible materials to avoid include strong oxidizing agents and strong acids.[5]

Firefighting Measures

In the event of a fire involving **6-Chloronicotinaldehyde**, the following measures should be taken:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
- Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of **6-Chloronicotinaldehyde** is provided below for easy reference.

Property	Value
Molecular Formula	C ₆ H ₄ CINO
Molecular Weight	141.56 g/mol [6]
Appearance	White to light yellow crystalline powder[4]
Melting Point	77-81 °C[7]
Boiling Point	249.3 ± 20.0 °C at 760 mmHg[7]
Flash Point	104.6 ± 21.8 °C[7]
Density	1.3 ± 0.1 g/cm ³ [7]
Solubility	Soluble in water[6]

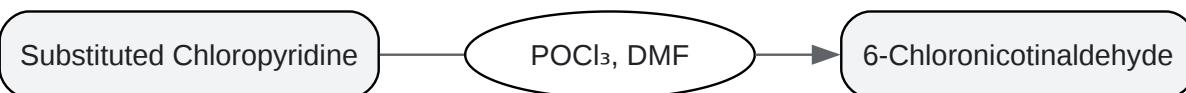
Experimental Protocols and Synthetic Applications

6-Chloronicotinaldehyde is a versatile intermediate in organic synthesis. This section provides detailed methodologies for key synthetic transformations involving this compound.

Synthesis of 6-Chloronicotinaldehyde via Oxidation

A common route for the synthesis of **6-Chloronicotinaldehyde** involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[5] The Swern oxidation is a frequently employed method.[5]

[Click to download full resolution via product page](#)


Fig. 1: Swern oxidation for **6-Chloronicotinaldehyde** synthesis.

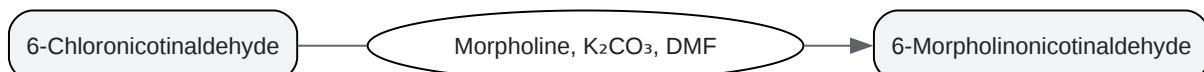
Experimental Protocol: Swern Oxidation

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
- Addition of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.
- Addition of Alcohol: After stirring for 15 minutes, add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
- Formation of the Aldehyde: Stir the reaction mixture at -78 °C for 45 minutes.
- Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
- Workup: Allow the reaction to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **6-Chloronicotinaldehyde** by column chromatography on silica gel.

Synthesis of **6-Chloronicotinaldehyde** via Vilsmeier-Haack Reaction

An alternative synthetic route is the Vilsmeier-Haack formylation of appropriately substituted chloropyridines.[3][5]

[Click to download full resolution via product page](#)


Fig. 2: Vilsmeier-Haack reaction for aldehyde synthesis.

Experimental Protocol: Vilsmeier-Haack Reaction

- **Vilsmeier Reagent Formation:** In a round-bottom flask, cool dimethylformamide (DMF) (excess) in an ice bath and slowly add phosphorus oxychloride (POCl_3) (1.5 equivalents) with stirring.
- **Addition of Substrate:** To the formed Vilsmeier reagent, add the substituted chloropyridine (1.0 equivalent) portion-wise, maintaining the temperature at 0-5 °C.
- **Reaction:** After the addition is complete, heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Hydrolysis:** Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
- **Neutralization and Extraction:** Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate.
- **Workup and Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Application in Nucleophilic Aromatic Substitution: Synthesis of 6-Morpholinonicotinaldehyde

6-Chloronicotinaldehyde is a valuable precursor for nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by a nucleophile.[7]

[Click to download full resolution via product page](#)

Fig. 3: Nucleophilic aromatic substitution workflow.

Experimental Protocol: Synthesis of 6-Morpholinonicotinaldehyde[7]

- Reaction Setup: To a round-bottom flask, add **6-Chloronicotinaldehyde** (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF).[7]
- Reaction: Attach a reflux condenser and heat the reaction mixture to 80-100 °C with stirring. [7]
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
- Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.[7]
- Extraction: Extract the aqueous mixture with ethyl acetate.[7]
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[7]
- Concentration and Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 6-Morpholinonicotinaldehyde.[7]

Conclusion

6-Chloronicotinaldehyde is a key intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its safety profile and

handling requirements is essential for its use in a research and development setting. The experimental protocols provided herein offer a starting point for the synthetic manipulation of this versatile building block. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, will ensure the safe and successful utilization of **6-Chloronicotinaldehyde** in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Navigating the Synthesis and Safety of 6-Chloronicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585923#safety-handling-and-msds-for-6-chloronicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com